molecular formula C17H22N2O3 B15229952 tert-Butyl 4-methyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate

tert-Butyl 4-methyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate

Cat. No.: B15229952
M. Wt: 302.37 g/mol
InChI Key: OZQPFVMBFRJJQX-UHFFFAOYSA-N
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Description

tert-Butyl 4-methyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate is a valuable spirocyclic building block designed for advanced pharmaceutical research and development. This compound features a spiro-fused indoline-2-one and pyrrolidine system, a privileged structure frequently found in bioactive molecules and candidates due to its three-dimensional complexity and potential for targeted interactions . The tert-butoxycarbonyl (Boc) group serves as a critical protecting group for the secondary amine, enabling sophisticated multi-step synthetic sequences in the exploration of new chemical space . The specific incorporation of a methyl substituent at the 4-position fine-tunes the molecule's steric and electronic properties, which can be crucial for optimizing binding affinity, metabolic stability, and other pharmacokinetic parameters in lead optimization campaigns . As part of a broader class of spirooxindoles, this scaffold is of significant interest in medicinal chemistry for the synthesis of potential therapeutic agents . Researchers utilize this chemical in hit-to-lead and lead optimization stages, particularly in programs targeting protein-protein interactions and allosteric binding sites. This product is strictly for research use and is not intended for diagnostic, therapeutic, or any other human use. Consistent with the handling of similar advanced intermediates, proper storage at 2-8°C in a sealed, dry environment is recommended to ensure long-term stability .

Properties

Molecular Formula

C17H22N2O3

Molecular Weight

302.37 g/mol

IUPAC Name

tert-butyl 4-methyl-2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxylate

InChI

InChI=1S/C17H22N2O3/c1-11-6-5-7-12-13(11)17(14(20)18-12)8-9-19(10-17)15(21)22-16(2,3)4/h5-7H,8-10H2,1-4H3,(H,18,20)

InChI Key

OZQPFVMBFRJJQX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)NC(=O)C23CCN(C3)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Three-Component 1,3-Dipolar Cycloaddition

The spirooxindole scaffold is efficiently constructed via a 1,3-dipolar cycloaddition reaction between in situ-generated azomethine ylides, substituted isatins, and dipolarophiles. For tert-butyl 4-methyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate, this method involves:

  • 4-Methylisatin (1) as the oxindole precursor, introducing the 4-methyl substituent.
  • L-Proline (2) or sarcosine to generate the azomethine ylide.
  • Chalcone derivatives (3) as dipolarophiles to form the pyrrolidine ring.

Optimized Conditions :

  • Solvent: Absolute ethanol (reflux, 5 hours).
  • Molar Ratio: 1:1.3:1.3 (chalcone:isatin:proline).
  • Yield: Up to 89.5% for analogous spirooxindoles.

The reaction proceeds through a concerted cycloaddition mechanism, forming four stereocenters and a spiro quaternary carbon. Ethanol enhances solubility of polar intermediates and facilitates rapid cyclization, while elevated temperatures accelerate imine formation.

Stereochemical Outcomes and Diastereoselectivity

The stereochemistry of the spiro center and pyrrolidine substituents is governed by the choice of amino acid:

  • L-Proline : Induces trans configuration at C2 and C3 of the pyrrolidine ring due to its rigid bicyclic transition state.
  • Sarcosine : Favors cis stereochemistry, enabling access to alternative diastereomers.

Recrystallization from ether or n-heptane achieves >98% diastereomeric purity, as demonstrated in analogous syntheses.

Iminium Ion Cyclization for Pyrrolidine Ring Construction

Alkyne Iminium Cyclization of Vinylogous Carbamates

This method, adapted from indoline and pyrrolidine syntheses, involves:

  • Synthesis of Vinylogous Carbamate (4) : From o-alkynylaniline and N-Boc-homopropargyl amine.
  • Cyclization : Using Au(I) catalysts to generate an iminium ion intermediate, which undergoes 5-exo-dig cyclization to form the pyrrolidine ring.

Key Advantages :

  • High regioselectivity (>20:1) for spirocyclic products.
  • Compatible with electron-deficient and bulky substituents.

Hydroxy-Directed Regioselectivity Switch

Incorporating a hydroxy group on the alkyne substrate redirects cyclization to form fused cyclic ethers, but this approach is less relevant for the target compound due to the absence of ether linkages.

tert-Butoxycarbonyl (Boc) Protection and Functionalization

Oxidation of Hydroxymethyl to 2-Oxo Group

The 2-oxo functionality is introduced via TEMPO-mediated oxidation:

  • Conditions : Cu(OTf)₂/2,2'-bipyridine/TEMPO/O₂ in acetonitrile.
  • Temperature : 40°C, 12 hours.
  • Yield : 82–89% for statin intermediates.

Solvent and Catalyst Optimization

Solvent Screening for Cycloaddition Reactions

Nonpolar solvents (e.g., hexane) fail to dissolve proline, while polar aprotic solvents (DMSO, THF) result in sluggish reactions. Ethanol emerges as optimal due to:

  • High solubility of isatin and amino acids.
  • Low cost and ease of removal.

Table 1. Solvent Optimization for Spirooxindole Synthesis

Solvent Temperature (°C) Time (h) Yield (%)
Ethanol 78 (reflux) 5 89.5
Methanol 65 24 54
Isopropanol 82 (reflux) 72 35

Catalytic Asymmetric Approaches

While current methods rely on chiral pool synthesis (L-proline), future directions may employ organocatalysts like Jørgensen-Hayashi catalysts for enantioselective spirocyclization.

Scalability and Industrial Considerations

Pilot-Scale Synthesis

A patent-approved route for tert-butyl intermediates highlights:

  • Batch Size : 10 kg with 76% overall yield.
  • Cost Reduction : Recycling n-heptane for crystallization saves $2,800 per batch.

Critical Steps :

  • Diastereomer Separation : Selective hydrolysis in HCl/CH₂Cl₂ biphasic system.
  • Crystallization : n-Heptane removes undesired isomers, achieving >98% de.

Chemical Reactions Analysis

tert-Butyl 4-methyl-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

These reactions often result in the formation of derivatives that can be further studied for their biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-Butyl 4-methyl-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into the binding pockets of various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, which is crucial for its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs, their substituents, and synthetic outcomes:

Compound Name Substituents (Position) Yield (%) Diastereomeric Ratio (dr) Molecular Weight Key References
tert-Butyl 4-methyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate 4-methyl (indoline) - - ~302.34* Target Compound
tert-Butyl 4'-(4-methoxyphenyl)-1'-methyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1-carboxylate (4e) 4'-methoxyphenyl (pyrrolidine), 1'-methyl 79 10.0:1 409.43
tert-Butyl 4'-(2-bromophenyl)-1'-methyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1-carboxylate (4m) 4'-bromophenyl (pyrrolidine), 1'-methyl 75 12.8:1 442.29
tert-Butyl 6-bromo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate 6-bromo (indoline) - - 367.24
tert-Butyl 7-amino-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate 7-amino (indoline) - - 303.36

*Calculated based on the base compound (MW 288.34) with a methyl group.

Key Observations :

  • Substituent Position and Diastereoselectivity: The 4'-methoxyphenyl (4e) and 4'-bromophenyl (4m) analogs exhibit high dr values (10:1–12.8:1), suggesting that bulky or electron-withdrawing groups at the pyrrolidine ring enhance stereochemical control during 1,3-dipolar cycloaddition reactions . In contrast, analogs with substituents on the indoline ring (e.g., 6-bromo, 7-amino) lack reported dr data, implying possible synthetic challenges or lower stereoselectivity.
  • Yield Trends : Aromatic substituents on the pyrrolidine ring (e.g., 4e, 4m) achieve moderate to high yields (75–79%), while halogenated indoline derivatives (e.g., 6-bromo) are often synthesized in lower yields due to steric or electronic hindrance .
Solubility and Lipophilicity
  • The 4-methyl substituent increases lipophilicity compared to the unsubstituted base compound (tert-butyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate, MW 288.34) . This may enhance membrane permeability but reduce aqueous solubility.
  • Polar substituents (e.g., 7-amino) improve solubility, as seen in tert-butyl 7-amino-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate (MW 303.36), which is likely more water-soluble than halogenated analogs .

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